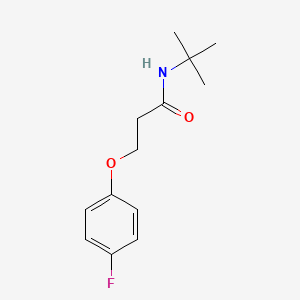
N-tert-butyl-3-(4-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-3-(4-fluorophenoxy)propanamide, also known as TFB-TBOA, is a selective and potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating the concentration of glutamate in the synapse. TFB-TBOA has been extensively studied for its potential use in treating a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-tert-butyl-3-(4-fluorophenoxy)propanamide inhibits the activity of glutamate transporters, which are responsible for removing glutamate from the synapse. This leads to an increase in the concentration of glutamate in the synapse, which can have both beneficial and detrimental effects on neuronal function. In some cases, increased glutamate levels can lead to excitotoxicity and neuronal damage, while in other cases, it can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-tert-butyl-3-(4-fluorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. For example, N-tert-butyl-3-(4-fluorophenoxy)propanamide has been shown to increase the concentration of extracellular glutamate in the brain, which can lead to increased excitability and synaptic plasticity. N-tert-butyl-3-(4-fluorophenoxy)propanamide has also been shown to have neuroprotective effects in animal models of ischemic brain injury, suggesting that it may have potential as a therapeutic agent for stroke and other neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-tert-butyl-3-(4-fluorophenoxy)propanamide in lab experiments is its selectivity for glutamate transporters, which allows researchers to study the specific role of these transporters in various neurological disorders. However, one limitation of using N-tert-butyl-3-(4-fluorophenoxy)propanamide is its potential to cause excitotoxicity and neuronal damage if not used carefully. Additionally, N-tert-butyl-3-(4-fluorophenoxy)propanamide is a relatively new compound, and its long-term effects on neuronal function and health are not yet fully understood.
将来の方向性
There are several potential future directions for research involving N-tert-butyl-3-(4-fluorophenoxy)propanamide. One area of interest is the development of more selective and potent glutamate transporter inhibitors that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the long-term effects of glutamate transporter inhibition on neuronal function and health. Finally, there is a need for further research to better understand the mechanisms underlying N-tert-butyl-3-(4-fluorophenoxy)propanamide's neuroprotective effects and to identify other compounds with similar properties.
合成法
The synthesis of N-tert-butyl-3-(4-fluorophenoxy)propanamide involves several steps, beginning with the reaction of tert-butylamine with 4-fluorophenol to form N-tert-butyl-4-fluorophenol. This intermediate is then reacted with 3-bromopropionyl chloride to form N-tert-butyl-3-(4-fluorophenoxy)propanamide. The final product is purified through a series of chromatography and recrystallization steps.
科学的研究の応用
N-tert-butyl-3-(4-fluorophenoxy)propanamide has been used extensively in scientific research to study the role of glutamate transporters in various neurological disorders. For example, N-tert-butyl-3-(4-fluorophenoxy)propanamide has been used to investigate the role of glutamate transporters in the development of epilepsy and to evaluate the potential of glutamate transporter inhibitors as antiepileptic drugs. N-tert-butyl-3-(4-fluorophenoxy)propanamide has also been used to study the mechanisms of ischemic brain injury and to investigate the potential of glutamate transporter inhibitors as neuroprotective agents.
特性
IUPAC Name |
N-tert-butyl-3-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)15-12(16)8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPZJAOMTCZGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(4-fluorophenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
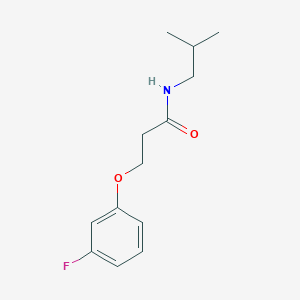
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
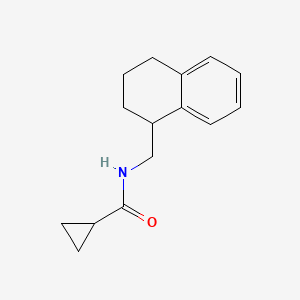
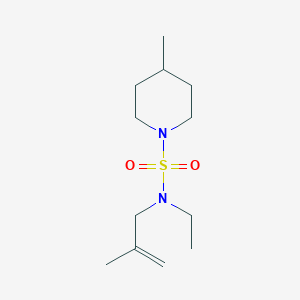
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)

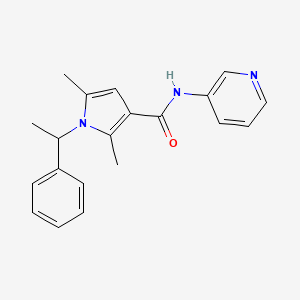


![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)